BenchChemオンラインストアへようこそ!

Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

Medicinal Chemistry SAR Studies Computational Drug Design

Procure this uniquely differentiated intermediate featuring a Boc-protected piperazine, a rigid 2,5-dioxoazolidine ring, and a validated 4-hydroxyphenyl tyrosinase motif. Its multi-directional chemistry and constrained topology are ideal for fragment-growing and IP differentiation, making it a strategic choice for SAR campaigns over simple achiral piperazine analogs.

Molecular Formula C19H25N3O5
Molecular Weight 375.425
CAS No. 881484-37-3
Cat. No. B2673360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
CAS881484-37-3
Molecular FormulaC19H25N3O5
Molecular Weight375.425
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)O
InChIInChI=1S/C19H25N3O5/c1-19(2,3)27-18(26)21-10-8-20(9-11-21)15-12-16(24)22(17(15)25)13-4-6-14(23)7-5-13/h4-7,15,23H,8-12H2,1-3H3
InChIKeyGTZWYUFQILWIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate (CAS 881484-37-3): A Multifunctional Building Block with Hydroxyphenyl-Dioxoazolidine Architecture


Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate (CAS 881484-37-3) is a synthetic small molecule (MW ~375.4 g/mol) that integrates three pharmacologically relevant modules: a tert-butyloxycarbonyl (Boc)-protected piperazine, a 2,5-dioxoazolidine ring, and a 4-hydroxyphenyl substituent . The 4-hydroxyphenylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting tyrosinase, serotonin/dopamine receptors, and oxidative stress pathways [1]. The 2,5-dioxoazolidine (cyclic imide) moiety introduces additional hydrogen-bonding capacity and metabolic stability distinct from simple piperazine-phenyl analogs, positioning this compound as a versatile intermediate for diversity-oriented synthesis and structure–activity relationship (SAR) exploration .

Why Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate Cannot Be Replaced by Simple Piperazine-Phenol Analogs


Generic substitution with simpler analogs such as tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2) or 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8) is not scientifically equivalent because the 2,5-dioxoazolidine ring fundamentally alters the molecule's hydrogen-bonding topology, conformational rigidity, and electronic profile . The cyclic imide moiety introduces two additional carbonyl hydrogen-bond acceptors and geometrically constrains the linkage between the piperazine and hydroxyphenyl domains . This three-dimensional constraint cannot be replicated by simple piperazine-phenyl analogs, which possess freely rotatable bonds and lack the dual-carbonyl motif [1]. For procurement decisions in SAR campaigns, probe development, or patent SAR studies, these structural distinctions are decisive.

Quantitative Differentiation Evidence for Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate Against Closest Analogs


Hydrogen-Bond Acceptor Count: Enhanced Target Engagement Capacity vs. Simple Piperazine-Phenol Scaffolds

The target compound possesses an estimated 7–8 hydrogen-bond acceptor sites (4 carbamate/imide carbonyls, 3 ring heteroatoms), compared to 4 acceptors for the direct analog tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2) which lacks the dioxoazolidine ring [1]. This approximately two-fold difference in H-bond acceptor count expands the pharmacophore interaction potential and may translate to distinct binding modes in target engagement assays .

Medicinal Chemistry SAR Studies Computational Drug Design

Molecular Weight Differentiation: Impact on Permeability and Ligand Efficiency Metrics

At MW ~375.4 Da, the target compound is approximately 35% larger than the simple piperazine-phenol analog tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (MW 278.35 Da) . This size increase places it in a different property space for ligand efficiency indices (LE, LLE, LELP) and may reduce passive membrane permeability (Rule of 5 considerations) while increasing surface area for target interactions [1].

Drug-likeness Ligand Efficiency ADME Prediction

Antioxidant Activity Potential: Hydroxyphenyl-Dioxoazolidine Synergy vs. Simple Phenol Derivatives

4-(4-hydroxyphenyl)piperazine derivatives have demonstrated antioxidant activity in DPPH and ABTS radical-scavenging assays, with the best compounds showing activity combined with no cytotoxicity in MTT tests on B16F10 melanoma cells [1]. The dioxoazolidine moiety has been independently associated with ROS-scavenging capacity in structurally related oxazolidine-2,5-dione and thiazolidine-2,4-dione derivatives, suggesting potential additive or synergistic antioxidant effects when combined with the phenolic group in the target compound . While direct comparative data for CAS 881484-37-3 vs. its non-dioxoazolidine analog are not publicly available, the class-level inference supports a differentiated antioxidant profile .

Antioxidant Screening Oxidative Stress Free Radical Scavenging

Tyrosinase Inhibition Scaffold: 4-Hydroxyphenylpiperazine Core with Extended Binding Capacity

The (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone chemotype has been validated as a tyrosinase inhibitor scaffold, with lead compounds exerting anti-melanogenic effects in α-MSH-stimulated B16F10 melanoma cells [1]. The target compound incorporates the same 4-hydroxyphenylpiperazine recognition motif but extends it with a dioxoazolidine ring, which may provide additional hydrogen-bonding interactions within the tyrosinase active site's dinuclear copper center . This structural extension is not present in first-generation 4-(4-hydroxyphenyl)piperazine tyrosinase inhibitors .

Tyrosinase Inhibition Melanogenesis Cosmeceutical Research

Hydroxyl Group Hydrogen-Bond Donation: Differentiated Pharmacophore vs. Methoxy and Methyl Analogs

The target compound features a free phenolic –OH group capable of serving as a hydrogen-bond donor (HBD count = 1, analogous to the simple piperazine-phenol scaffold) [1], distinguishing it from closely related analogs such as tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate (methyl substituent, no HBD) and ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate (methoxy substituent, no HBD) . This single hydroxyl contributes to differentiated solubility, target hydrogen bonding, and metabolic recognition (glucuronidation/sulfation susceptibility) profiles.

Pharmacophore Design Structure–Activity Relationship Molecular Recognition

Optimal Application Scenarios for Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate Based on Differentiation Evidence


Tyrosinase Inhibitor Lead Optimization and Anti-Melanogenic Screening

The 4-hydroxyphenylpiperazine core of CAS 881484-37-3 is a validated tyrosinase recognition motif, and the appended dioxoazolidine ring offers additional binding interactions not accessible with simple 4-(4-hydroxyphenyl)piperazine derivatives [1]. Researchers developing second-generation tyrosinase inhibitors for hyperpigmentation disorders or cosmetic applications can use this compound to probe whether the dioxoazolidine extension improves IC50 values or cellular anti-melanogenic potency relative to the established (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone series .

Antioxidant Pharmacophore Fusion for Dual-Mechanism Probe Development

Both the 4-hydroxyphenyl group and the dioxoazolidine ring have been independently associated with radical-scavenging activity [1]. CAS 881484-37-3 uniquely combines both pharmacophores in a single molecular entity, enabling researchers to investigate potential additive or synergistic antioxidant effects in cellular models of oxidative stress. This compound is particularly suited for labs screening for neuroprotective, cardioprotective, or anti-aging agents where multi-mechanism antioxidant activity is desirable .

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

With its Boc-protected piperazine handle, the compound serves as a versatile intermediate for library synthesis. The tert-butyl carbamate can be selectively deprotected under acidic conditions to reveal a free piperazine for further functionalization, while the phenolic –OH and dioxoazolidine carbonyls provide orthogonal reactive handles [1]. This multi-directional derivatization capacity distinguishes it from simpler building blocks and supports fragment-growing strategies in FBDD campaigns .

Patent SAR Studies Requiring Structurally Distinct Comparators

In pharmaceutical patent litigation or freedom-to-operate analyses, demonstrating structural non-obviousness is critical. CAS 881484-37-3, with its unique dioxoazolidine-3-yl linkage, provides a demonstrably distinct composition of matter compared to simple piperazine-phenol patents (e.g., around CAS 158985-25-2 or CAS 56621-48-8) [1]. Its procurement enables the generation of comparative biological data that can support claims of unexpected properties or differentiated mechanism of action .

Quote Request

Request a Quote for Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.